4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine
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Overview
Description
4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is a chemical compound with the molecular formula C15H21NO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine typically involves the reaction of 2,3-dihydrobenzofuran with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2,3-dihydrobenzofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated compounds .
Scientific Research Applications
4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain natural compounds.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
2,3-Dihydrobenzofuran: A structural component of the compound, known for its aromatic properties.
Other Piperidine Derivatives: Compounds such as 4-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-piperidine, which have similar structures but different functional groups.
Uniqueness
4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is unique due to its specific combination of the piperidine ring and the dihydrobenzofuran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine |
InChI |
InChI=1S/C15H21NO/c1(12-5-8-16-9-6-12)2-13-3-4-15-14(11-13)7-10-17-15/h3-4,11-12,16H,1-2,5-10H2 |
InChI Key |
INODNZYBTGGCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
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